Cas no 33889-70-2 (4-[(2-hydroxy-3-methylbut-3-en-1-yl)oxy]naphtho[2,3-b]furan-7(8H)-one)
![4-[(2-hydroxy-3-methylbut-3-en-1-yl)oxy]naphtho[2,3-b]furan-7(8H)-one structure](https://it.kuujia.com/scimg/cas/33889-70-2x500.png)
33889-70-2 structure
Nome del prodotto:4-[(2-hydroxy-3-methylbut-3-en-1-yl)oxy]naphtho[2,3-b]furan-7(8H)-one
4-[(2-hydroxy-3-methylbut-3-en-1-yl)oxy]naphtho[2,3-b]furan-7(8H)-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-[(2-hydroxy-3-methylbut-3-en-1-yl)oxy]naphtho[2,3-b]furan-7(8H)-one
- 4-(2-hydroxy-3-methylbut-3-enoxy)-8H-benzo[f][1]benzofuran-7-one
- 4-[[(2S)-2-Hydroxy-3-methyl-3-butenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one
- 4-[(2S)-2-hydroxy-3-methylbut-3-enoxy]furo[3,2-g]chromen-7-one
- 4-[(2S)-2-hydroxy-3-methyl-but-3-enoxy]furo[3,2-g]chromen-7-one
- 7H-FURO(3,2-G)(1)BENZOPYRAN-7-ONE, 4-((2-HYDROXY-3-METHYL-3-BUTENYL)OXY)-, (-)-
- 1P9F66D29E
- 7H-FURO(3,2-G)(1)BENZOPYRAN-7-ONE, 4-(((2S)-2-HYDROXY-3-METHYL-3-BUTENYL)OXY)-
- 4-(((2S)-2-HYDROXY-3-METHYL-3-BUTENYL)OXY)-7H-FURO(3,2-G)(1)BENZOPYRAN-7-ONE
- Q27252714
- 33889-70-2
- Pabulenol
- UNII-1P9F66D29E
- 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(((2S)-hydroxy-3-methyl-3-butenyl)oxy)-
- {5-[2''(R)-Hydroxy-3''-methyl-3''-butenyl-oxy]furocoumarin}
- AKOS040763721
-
- Inchi: InChI=1S/C16H14O5/c1-9(2)12(17)8-20-16-10-3-4-15(18)21-14(10)7-13-11(16)5-6-19-13/h3-7,12,17H,1,8H2,2H3
- Chiave InChI: BVMOMQJYQYBMKL-UHFFFAOYSA-N
- Sorrisi: CC(=C)C(COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O
Proprietà calcolate
- Massa esatta: 284.10488
- Massa monoisotopica: 286.08412354g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 21
- Conta legami ruotabili: 4
- Complessità: 458
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 68.9Ų
- XLogP3: 2.9
Proprietà sperimentali
- Densità: 1.320±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: 134 ºC
- Solubilità: Molto leggermente solubile (0,23 g/l) (25°C),
- PSA: 59.67
4-[(2-hydroxy-3-methylbut-3-en-1-yl)oxy]naphtho[2,3-b]furan-7(8H)-one Letteratura correlata
-
Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573
33889-70-2 (4-[(2-hydroxy-3-methylbut-3-en-1-yl)oxy]naphtho[2,3-b]furan-7(8H)-one) Prodotti correlati
- 165807-05-6(4-(Dimethoxymethyl)pyrimidin-2-amine)
- 1543120-76-8(2-(2-ethoxyphenyl)-2-methylpropan-1-amine)
- 2105155-46-0(ethyl 5-(1-methyl-1H-pyrrol-2-yl)-1H-1,2,3-triazole-4-carboxylate)
- 2229143-50-2(2-bromo-1-3-(1H-1,2,3,4-tetrazol-5-yl)phenylethan-1-ol)
- 886909-63-3(N-5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl-4-nitrobenzamide)
- 1270491-62-7(2-(3-ethoxyphenyl)pyrrolidine)
- 2680901-91-9(tert-butyl N-(6-bromo-3-methylisoquinolin-1-yl)carbamate)
- 1326812-71-8(8-Methyl-4-(2-phenylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid)
- 2740660-22-2(Benzenamine, 3-(1-aminocyclopentyl)-, hydrochloride (1:2))
- 13407-16-4(α-Chloromethyl-4-nitrobenzenemethanol)
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:33889-70-2)Pabulenol

Purezza:>98%
Quantità:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prezzo ($):Inchiesta